N-Benzyl vs. N-Methyl-N-Phenyl Substitution: Structural Differentiation from Roquinimex at the Carboxamide Position
The target compound incorporates an N-(2-fluorobenzyl) carboxamide, whereas Roquinimex (Linomide) bears an N-methyl-N-phenyl carboxamide [1]. This substitution fundamentally alters molecular topology: Roquinimex presents a tertiary amide with restricted rotation around the N–C(O) bond (ΔG‡ ≈ 16–18 kcal/mol for N-methyl-N-phenyl amides), while the target compound presents a secondary amide with a flexible benzyl linker, enabling a distinct conformational ensemble and hydrogen-bond donor capacity at the amide NH [2]. The N-benzyl substitution pattern is associated with the antiviral 4-HQC pharmacophore, whereas the N-methyl-N-phenyl pattern is associated with the immunomodulatory pharmacophore, demonstrating that the two substitution types drive divergent biological target engagement [3].
| Evidence Dimension | Carboxamide substitution type and conformational flexibility |
|---|---|
| Target Compound Data | Secondary amide; N-(2-fluorobenzyl); amide NH available as H-bond donor; sp³-hybridized benzylic CH₂ enables conformational flexibility (estimated rotatable bond count = 4 for side chain) |
| Comparator Or Baseline | Roquinimex: Tertiary amide; N-methyl-N-phenyl; no amide NH H-bond donor; restricted amide rotation (ΔG‡ ≈ 16–18 kcal/mol); rotatable bond count = 2 for side chain |
| Quantified Difference | Presence vs. absence of amide NH H-bond donor; 4 vs. 2 rotatable bonds in side chain; sp³ vs. sp² hybridization at nitrogen substituent attachment point |
| Conditions | Molecular structure comparison; Roquinimex structure from Jönsson et al. 2004; target compound structure from SpectraBase entry (A.V. Yarkov, IPAC, Russia) |
Why This Matters
The presence of an amide NH hydrogen-bond donor in the target compound enables additional target interactions unavailable to Roquinimex, while the flexible benzyl linker allows conformational adaptation to binding pockets that the rigid N-methyl-N-phenyl group cannot access—directly affecting target selectivity and potency profile.
- [1] Jönsson S, Andersson G, Fex T, Fristedt T, Fritzson I, Pekarski O, Runström A, Sandin H, Thuvesson I, Björk A. Synthesis and biological evaluation of new 1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamides for treatment of autoimmune disorders: structure-activity relationship. J Med Chem. 2004;47(8):2075-2088. View Source
- [2] Yarkov AV. N-(2-fluorophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. SpectraBase Spectral Database. IPAC, Russia. View Source
- [3] Vaillancourt VA, Larsen SD, Tanis SP, et al. 4-Hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents. United States Patent US6093732. 2000. View Source
